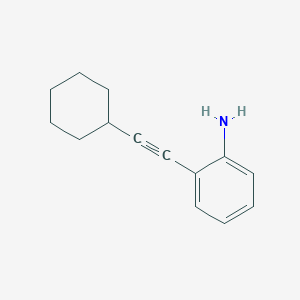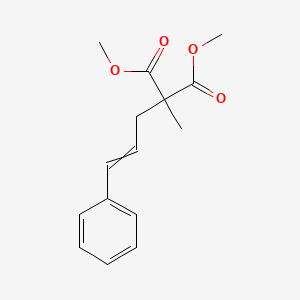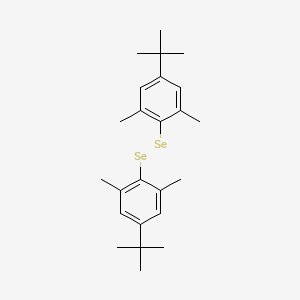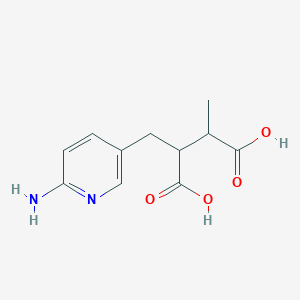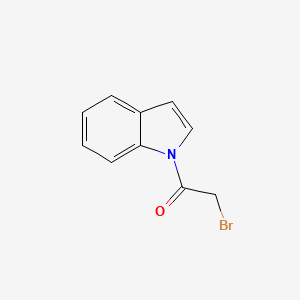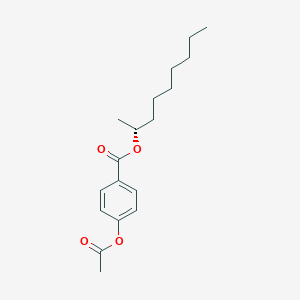
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-Nonan-2-yl 4-(acetyloxy)benzoate: is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a nonan-2-yl group attached to a benzoate moiety, which is further substituted with an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-nonan-2-ol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+(2R)-Nonan-2-ol+Acetic anhydride→(2R)-Nonan-2-yl 4-(acetyloxy)benzoate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Nucleophilic aromatic substitution reactions can occur at the benzoate moiety, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of (2R)-Nonan-2-yl 4-hydroxybenzoate.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (2R)-Nonan-2-yl 4-(acetyloxy)benzoate can be used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound can be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2R)-Nonan-2-yl 4-(acetyloxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy group can participate in ester hydrolysis reactions, releasing acetic acid and the corresponding alcohol. This hydrolysis can modulate the activity of enzymes or receptors, leading to various biological effects. The nonan-2-yl group may also interact with hydrophobic regions of proteins, influencing their function.
Comparison with Similar Compounds
(2R)-Nonan-2-yl 4-hydroxybenzoate: Lacks the acetyloxy group, which may result in different reactivity and biological activity.
(2R)-Nonan-2-yl benzoate: Lacks both the acetyloxy and hydroxy groups, leading to distinct chemical and biological properties.
Uniqueness:
Structural Features: The presence of both the nonan-2-yl and acetyloxy groups in (2R)-Nonan-2-yl 4-(acetyloxy)benzoate imparts unique chemical reactivity and potential biological activity.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
Properties
CAS No. |
479629-72-6 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(2R)-nonan-2-yl] 4-acetyloxybenzoate |
InChI |
InChI=1S/C18H26O4/c1-4-5-6-7-8-9-14(2)21-18(20)16-10-12-17(13-11-16)22-15(3)19/h10-14H,4-9H2,1-3H3/t14-/m1/s1 |
InChI Key |
NEHILFCMOHRSCV-CQSZACIVSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
Canonical SMILES |
CCCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![2-Amino-6-fluoro-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12570086.png)
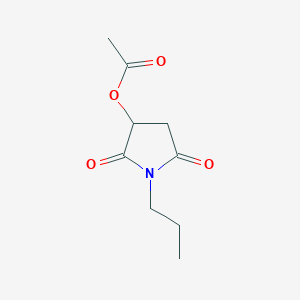
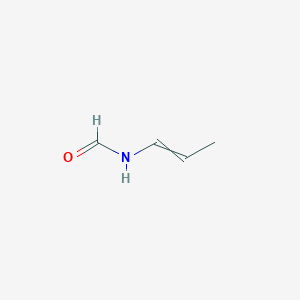
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)


